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2,5-Furandimethanol - 1883-75-6

2,5-Furandimethanol

Catalog Number: EVT-318578
CAS Number: 1883-75-6
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5-Furandimethanol (FDM) is a promising bio-based diol derived from 5-hydroxymethylfurfural (HMF), a platform chemical obtainable from renewable resources like carbohydrates. [, , , , ] It stands out as a valuable C6 building block with potential applications in various fields, including polymer synthesis and biofuel production. [, , ]

5-Hydroxymethylfurfural (HMF)

Compound Description: 5-Hydroxymethylfurfural (HMF) is a heterocyclic compound containing both aldehyde and alcohol functional groups. It is a key platform chemical derived from biomass and serves as a starting material for producing various chemicals and fuels. [, , , , , , ] HMF exhibits instability and requires costly separation processes, leading to research on alternative pathways for producing related compounds like 2,5-furandimethanol. []

Relevance: 5-Hydroxymethylfurfural (HMF) is a direct precursor to 2,5-furandimethanol through hydrogenation reactions. [, , , , ] The two compounds share a similar furan ring structure, with HMF possessing an aldehyde group that is reduced to an alcohol in 2,5-furandimethanol.

2,5-Dimethylfuran (DMF)

Compound Description: 2,5-Dimethylfuran (DMF) is a heterocyclic compound valued as a potential biofuel and chemical building block. [, ] It possesses favorable properties like high energy density and octane number, making it suitable for fuel applications. []

Relevance: 2,5-Dimethylfuran (DMF) is another product derived from 5-hydroxymethylfurfural (HMF), often generated alongside 2,5-furandimethanol during catalytic hydrogenation/hydrogenolysis reactions. [, , ] The selectivity towards either DMF or 2,5-furandimethanol can be controlled by adjusting reaction conditions like temperature and catalyst selection. [, ]

2,5-Dimethyltetrahydrofuran (DMTHF)

Compound Description: 2,5-Dimethyltetrahydrofuran (DMTHF) is a cyclic ether derived from the hydrogenation of 2,5-dimethylfuran (DMF). [] It can be produced alongside DMF and 2,5-furandimethanol during the catalytic conversion of 5-hydroxymethylfurfural (HMF). []

Relevance: 2,5-Dimethyltetrahydrofuran (DMTHF) is structurally related to 2,5-furandimethanol through their shared origin from 5-hydroxymethylfurfural (HMF). [] Both compounds represent valuable products obtainable from biomass conversion, highlighting the versatility of HMF as a platform chemical.

Tetrahydro-2,5-furandimethanol (THFDM)

Compound Description: Tetrahydro-2,5-furandimethanol (THFDM) is a fully hydrogenated derivative of 2,5-furandimethanol. [, ] This compound is obtainable directly from various carbohydrates, including fructose, glucose, and certain polysaccharides, using a combination of niobic acid and a hydrophobic ruthenium catalyst. [] The selectivity of this reaction towards THFDM is influenced by the acid catalyst used. []

Relevance: Tetrahydro-2,5-furandimethanol (THFDM) is closely related to 2,5-furandimethanol, with the primary difference being the saturation of the furan ring in THFDM. [, ] This highlights the possibility of further modifying the furan ring in 2,5-furandimethanol to generate a wider range of derivatives.

2,5-Bis[(2-oxiranylmethoxy)methyl]-furan (BOF)

Compound Description: 2,5-Bis[(2-oxiranylmethoxy)methyl]-furan (BOF) is a bio-based epoxy monomer synthesized from 2,5-furandimethanol. [] It is used to develop tougher epoxy resins through a Diels–Alder (DA) reaction with a flexible pendant chain. []

Relevance: 2,5-Bis[(2-oxiranylmethoxy)methyl]-furan (BOF) is a derivative of 2,5-furandimethanol, demonstrating its potential as a building block for synthesizing polymers and materials. [] This highlights the versatility of 2,5-furandimethanol in creating novel bio-based materials.

5-Acetoxymethylfurfural (AMF)

Compound Description: 5-Acetoxymethylfurfural (AMF) is an alternative platform chemical derived from lignocellulosic biomass. [] It possesses advantages over 5-hydroxymethylfurfural (HMF) due to its less hydrophilic acetoxymethyl group, contributing to easier isolation and purification. [] AMF can be converted into various furanic compounds like 2,5-furandicarboxylic acid (FDCA), 2,5-furandimethanol (FDM), and 5-hydroxymethyl-2-furanoic acid (HFA). []

Relevance: 5-Acetoxymethylfurfural (AMF) offers an alternative pathway for producing 2,5-furandimethanol. [] Though not a direct derivative, its ability to be transformed into 2,5-furandimethanol showcases the interconnectedness within the furanic platform chemical family.

α-Methoxy-2,5-furandimethanol

Compound Description: α-Methoxy-2,5-furandimethanol is a carbohydrate derivative identified in the fermented beverage of Prunus mume fruit. [] This beverage has been shown to have various health benefits, including enhancing immune activity and suppressing skin carcinogenesis in mice. []

Relevance: α-Methoxy-2,5-furandimethanol is a methoxy derivative of 2,5-furandimethanol, indicating potential modifications at the alcohol positions. [] The presence of this derivative in a fermented beverage suggests a possible route of 2,5-furandimethanol biotransformation.

Source and Classification

2,5-Furandimethanol is synthesized mainly from 5-hydroxymethylfurfural, a platform chemical produced via the dehydration of carbohydrates. This compound is part of a broader class of furanic compounds that are gaining attention for their sustainable production pathways and versatile applications in various industries, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of 2,5-furandimethanol can be achieved through several methods, primarily focusing on the selective hydrogenation of 5-hydroxymethylfurfural. Here are some notable synthesis techniques:

  1. Catalytic Hydrogenation: This method employs various catalysts to facilitate the conversion of 5-hydroxymethylfurfural to 2,5-furandimethanol. For example:
    • Metal Catalysts: Raney nickel or cobalt-based catalysts are commonly used. A study indicated that using Raney cobalt in methanol at 70 °C under 15 bar hydrogen pressure yielded up to 95% conversion .
    • Bifunctional Catalysts: Magnetic metal-organic coordination polymers have also shown high efficiency, achieving yields of up to 98.6% under optimized conditions .
  2. Solvent-Free Methods: Recent advancements have introduced solvent-free processes that combine salt hydrogen bond donors (like zinc chloride) with 5-hydroxymethylfurfural in a eutectic mixture. This method operates under high pressure (3-6 MPa) and elevated temperatures (80-140 °C) for 1-3 hours .
  3. Thermocatalytic and Electrocatalytic Methods: These approaches utilize thermal energy or electrical currents to drive the reaction, enhancing selectivity and yield through controlled reaction environments .
Molecular Structure Analysis

The molecular structure of 2,5-furandimethanol features a furan ring with two hydroxymethyl groups attached at the 2 and 5 positions. The structural formula can be represented as follows:

  • Chemical Formula: C6H8O3C_6H_8O_3
  • InChI: InChI=1/C6H8O3/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2

Structural Characteristics

  • Furan Ring: A five-membered aromatic ring containing four carbon atoms and one oxygen atom.
  • Hydroxymethyl Groups: The presence of two hydroxymethyl (-CH2OH) groups contributes to its reactivity and solubility characteristics.
Chemical Reactions Analysis

2,5-Furandimethanol participates in various chemical reactions due to its functional groups:

  1. Hydrogenation Reactions: The compound can undergo further hydrogenation under specific conditions to yield other derivatives such as 2,5-bis(hydroxymethyl)tetrahydrofuran.
  2. Oxidation Reactions: It can be oxidized to form furandicarboxylic acid or other valuable chemicals.
  3. Polymerization Reactions: As a diol, it can participate in polymerization reactions to form polyesters or polyurethanes, thereby expanding its utility in material science .
Mechanism of Action

The mechanism of action for the synthesis of 2,5-furandimethanol primarily involves the selective reduction of the aldehyde group in 5-hydroxymethylfurfural:

  1. Hydrogenation Process: The aldehyde group is converted into a hydroxymethyl group through hydrogen addition facilitated by metal catalysts.
  2. Reaction Conditions: Parameters such as temperature, pressure, and catalyst type significantly influence the reaction pathway and product selectivity. For instance, higher temperatures may lead to undesired side reactions or degradation products .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-furandimethanol are crucial for its applications:

  • Density: 1.283 g cm31.283\text{ g cm}^3
  • Melting Point: 7477 C74–77\text{ C}
  • Boiling Point: 275 C275\text{ C}
  • Flash Point: 120 C120\text{ C}
  • Solubility: Slightly soluble in acetonitrile and dimethyl sulfoxide.

These properties indicate that it is a stable solid at room temperature with moderate solubility in organic solvents .

Applications

The applications of 2,5-furandimethanol are diverse due to its chemical structure:

  1. Biofuels Production: It serves as an intermediate for producing renewable fuels.
  2. Polymer Industry: Used as a monomer for synthesizing bio-based polymers and resins.
  3. Fine Chemicals Synthesis: Acts as a precursor for various chemical syntheses in pharmaceuticals and agrochemicals.
  4. Heat Insulation Materials: Its properties make it suitable for developing advanced materials with thermal insulation capabilities .
Catalytic Pathways for 2,5-Furandimethanol Synthesis from Biomass-Derived Feedstocks

Thermo-Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF)

The thermo-catalytic hydrogenation of 5-Hydroxymethylfurfural (HMF) represents the most established route to 2,5-Furandimethanol (FDM). This transformation demands precise control over reaction networks to selectively reduce the aldehyde group while preserving the hydroxymethyl group and avoiding furan ring hydrogenation or ring-opening side reactions [1] [2].

Noble Metal Catalysts: Iridium, Palladium, Gold, and Platinum-Based Systems

Noble metal catalysts exhibit exceptional activity under relatively mild conditions. Platinum-based systems demonstrate remarkable efficiency: Platinum/MCM-41 achieves 98.9% FDM selectivity at 35°C and 8 bar H₂ pressure in water, maintaining performance over 7 catalytic cycles [2]. Solvent polarity critically influences selectivity, with polar protic solvents like water outperforming others due to favorable δ values (differences between donor and acceptor numbers). Palladium catalysts exhibit strong solvent dependence. Palladium on hydrophobic-hydrophilic carbon hybrid supports achieves >85% FDM selectivity by modulating electron density on Palladium, hindering undesirable C=C bond adsorption. Employing 1,4-dioxane instead of alcoholic solvents minimizes etherification byproducts, yielding 88.8% FDM selectivity at 60°C [2]. Iridium-based catalysts benefit from chlorine modification. Chlorine-free Iridium/Silica catalysts show 60% HMF conversion with 100% FDM selectivity in tetrahydrofuran at 60°C under 10 bar H₂. Introducing chlorine species creates acid sites activating C-O bonds, boosting conversion to 97% [1] [2]. Bimetallic Iridium combinations (e.g., Iridium-Nickel/Silica, Iridium-Cobalt/Silica) demonstrate enhanced kinetics over monometallic counterparts due to the oxophilic nature of secondary metals [1].

Table 1: Performance of Noble Metal Catalysts for FDM Synthesis

CatalystConditionsConversion (%)FDM Selectivity (%)Key Feature
Platinum/MCM-4135°C, 8 bar H₂, Water~10098.9High recyclability (7 cycles)
Palladium/CSCNT-ACLow H₂ pressure, 1,4-Dioxane9088.8Hybrid carbon support
Iridium-Nickel/Silica60°C, 10 bar H₂, Tetrahydrofuran>97100Bimetallic synergy
Chlorine-free Iridium/Silica60°C, 10 bar H₂, Tetrahydrofuran60100Inhibits C=C hydrogenation

Non-Precious Bimetallic Catalysts: Nickel-Cobalt, Copper-Iron Synergistic Effects

Driven by cost and sustainability concerns, non-precious bimetallic catalysts are gaining prominence. Copper-based systems are particularly effective. Mesoporous Copper-Alumina catalysts (meso-CuAl), prepared via solvent-deficient precipitation, achieve near-quantitative FDM yields (99%) in batch reactors at 100°C and 50 bar H₂. Crucially, they demonstrate exceptional stability in continuous flow reactors, maintaining >90% FDM yield for over 100 hours at a weight hourly space velocity of 0.2 h⁻¹ [4]. This robustness highlights their industrial potential. Nickel-Indium intermetallic compounds supported on Magnesium Oxide-Alumina (Ni₂Indium/Magnesium Oxide-Alumina) leverage synergistic effects. The Ni₂Indium phase, modified by Indium, suppresses undesired furan ring activation while Magnesium Oxide-Alumina provides essential acid-base sites. This catalyst achieves 93.2% yield for downstream 2,5-Dimethylfuran, demonstrating the tunability for selective hydrogenolysis when targeting derivatives beyond FDM [8]. Copper-Cobalt catalysts supported on Alumina-Zirconia mixed oxides effectively utilize transfer hydrogenation with alcohol donors, offering safer operation than pressurized H₂ systems [7].

Hydrogen Donor Optimization: Molecular Hydrogen vs. Formic Acid/Alcohol-Mediated Transfer Hydrogenation

Hydrogen donors critically influence process sustainability and safety. Molecular hydrogen (H₂) offers high atom efficiency and straightforward separation but poses flammability and handling challenges. Formic acid and alcohols present renewable alternatives derived from biomass. Formic acid decomposes in situ to generate H₂ and CO₂, facilitating reduction. Alcohols like ethanol or isopropanol act as hydrogen donors via Meerwein-Ponndorf-Verley (MPV) transfer hydrogenation, simultaneously serving as solvents. While these alternatives mitigate safety concerns, their decomposition generates side products (e.g., CO₂ from formic acid, aldehydes/ketones from alcohols), complicating product separation and reducing overall atom utilization efficiency [2] [6]. Catalyst selection must align with the hydrogen donor: Platinum catalysts are often preferred for H₂, while Copper-based catalysts frequently show good compatibility with transfer hydrogenation using alcohols [4] [6].

Photocatalytic and Electrocatalytic Reduction Strategies

These emerging strategies offer pathways to FDM under milder conditions using light or electrical energy, potentially enhancing sustainability.

Light-Driven HMF Conversion Mechanisms

Photocatalysis utilizes photon energy to generate electron-hole pairs on semiconductor catalysts (e.g., Titanium dioxide variants, Cadmium Sulfide quantum dots). These excited species facilitate reduction and oxidation reactions. For FDM synthesis, photoexcited electrons reduce the carbonyl group of HMF. Success hinges on precise control over the semiconductor's band gap and the redox potential of HMF/HMF radical intermediates. Modifying catalysts with noble metal co-catalysts (e.g., Gold, Platinum nanoparticles) or coupling with reduction cocatalysts (e.g., Benzyl alcohol) enhances charge separation efficiency and promotes selective aldehyde reduction over competing reactions like furan ring hydrogenation or hydroxyl group oxidation [2]. While promising, achieving high yields comparable to thermocatalysis remains challenging.

Electrochemical Reactor Design for Selective FDM Production

Electrocatalysis enables direct reduction of HMF at the cathode using electrons as the clean reductant, often in aqueous electrolytes near ambient temperature and pressure. Key considerations include:

  • Cathode Material: Metals like Copper, Lead, or Silver, and carbon-based electrodes modified with molecular catalysts influence adsorption geometry and product selectivity. Controlling electrode potential is paramount to avoid over-reduction.
  • Electrolyte Composition: pH and buffer species impact reaction pathways and catalyst stability. Neutral or mildly alkaline conditions often favor FDM.
  • Cell Configuration: Divided cells (using ion-exchange membranes) prevent reoxidation of FDM at the anode or coupling reactions. Recent designs focus on improving mass transfer of HMF to the electrode surface [4].While energy efficiency is a potential advantage, achieving high current efficiency and scalability remain active research areas. Integration with renewable electricity sources enhances the green credentials of this pathway.

Integrated Catalytic Systems for One-Pot Carbohydrate-to-FDM Conversion

These systems bypass the isolation of unstable HMF, directly converting carbohydrates like fructose or glucose into FDM, improving process efficiency.

Cascade Dehydration-Hydrogenation in Biphasic Solvents

This strategy combines acid-catalyzed dehydration of sugars to HMF with immediate hydrogenation to FDM within a single reactor. Biphasic solvent systems (e.g., water/alkylphenols, water/methyl isobutyl ketone) are crucial. The aqueous phase contains the acid catalyst (e.g., mineral acids, acidic resins) for dehydration. The organic phase extracts the formed HMF, shielding it from degradation, and houses the hydrogenation catalyst (e.g., supported noble or non-precious metals). This compartmentalization minimizes side reactions like humin formation from HMF in water or rehydration to levulinic acid [6]. Optimization requires matching the kinetics of dehydration and hydrogenation steps and ensuring catalyst compatibility across the two phases.

Deep Eutectic Solvent (DES)-Mediated Chemoenzymatic Cascades

Deep Eutectic Solvents offer a green reaction medium enabling integrated chemical and biological catalysis. A prominent example utilizes a DES composed of Lactic Acid and Betaine (LA:Bet) for the chemical step and whole-cell biocatalysts for reduction:

  • Chemical Catalysis: DES LA:Bet (15 wt% in water) efficiently dehydrates D-fructose (36 g/L) or bread waste (rich in starch) to HMF at 150-180°C, achieving yields of 91.6% and 32.8-44.2% (carbon mol%), respectively [3] [5] [9].
  • Biocatalysis: The HMF-containing liquor is directly subjected to engineered microbial whole-cells (e.g., Pseudomonas putida S12, Escherichia coli expressing specific reductases) operating at mild temperatures (30-40°C). Using D-fructose as a co-substrate for cofactor regeneration, Pseudomonas putida S12 converts HMF (125 mM) to FDM with 90.7-98.4% yield within 24 hours in DES-containing medium [5] [9]. The biocompatibility of DES LA:Bet is crucial for maintaining enzyme/microbial activity. This cascade achieves overall FDM yields of up to 39.5 Cmol% directly from bread waste [5].

Table 2: Integrated Catalytic Systems for Direct FDM Synthesis from Carbohydrates

System TypeCatalyst/ProcessFeedstockConditionsOverall FDM YieldAdvantage
Biphasic Thermo-CatalyticAcid (H₂SO₄) + Hydrogenation Catalyst (e.g., Platinum/C)FructoseAqueous/Organic solvent, H₂ pressureModerate-High (Literature dependent)HMF protection, Continuous operation potential
DES ChemoenzymaticLA:Bet (Chem) + Pseudomonas putida S12 (Bio)D-Fructose (36 g/L)150°C (Chem), 30°C pH 8.0 (Bio)90.1% (Based on fructose)Mild biocatalysis step, Uses waste feedstock
DES ChemoenzymaticLA:Bet (Chem) + Pseudomonas putida S12 (Bio)Bread Waste (50 g/L)180°C (Chem), 30°C (Bio)39.5 Cmol% (0.23 g/g bread)Valorizes food waste stream

These integrated approaches, particularly the DES-chemoenzymatic routes utilizing waste feedstocks, represent significant strides towards efficient and sustainable FDM production within circular bioeconomy frameworks [3] [5] [9].

Properties

CAS Number

1883-75-6

Product Name

2,5-Furandimethanol

IUPAC Name

[5-(hydroxymethyl)furan-2-yl]methanol

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2

InChI Key

DSLRVRBSNLHVBH-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)CO)CO

Synonyms

2,5-Furandimethanol; 2,5-Di(hydroxymethyl)furan; 5-(Hydroxymethyl)furfuryl Alcohol; FaRez 6305; NSC 40737; NSC 524614; 2,5-Di(hydroxymethyl)furan; FaRez 6305; NSC 40737; NSC 524614

Canonical SMILES

C1=C(OC(=C1)CO)CO

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